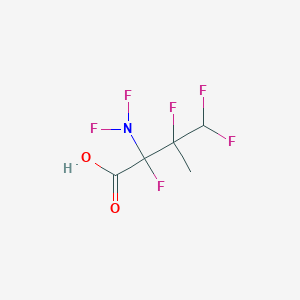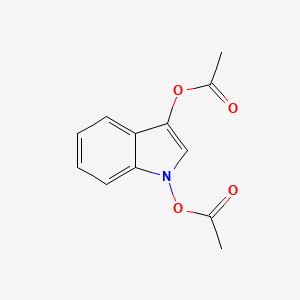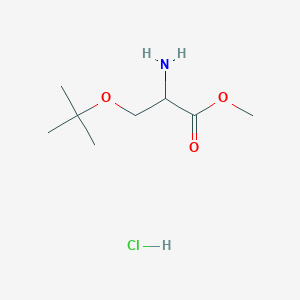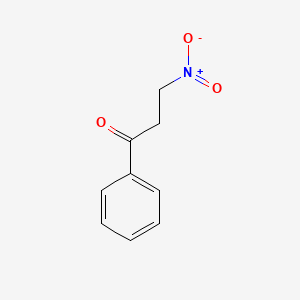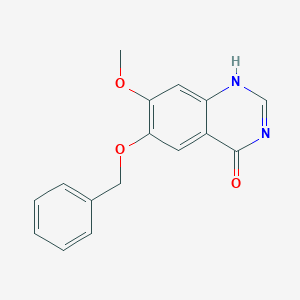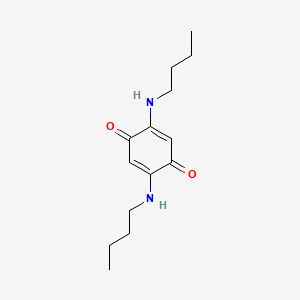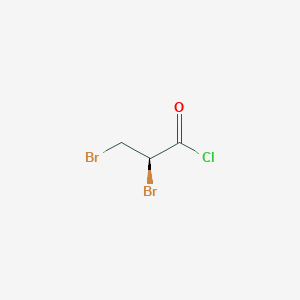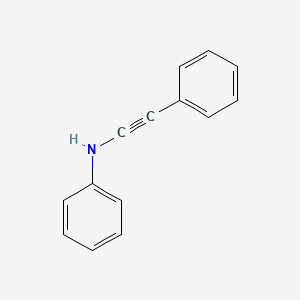
2-Phenylethynylphenylamine
Vue d'ensemble
Description
2-Phenylethynylphenylamine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drugs of Abuse : Phenylalkylamines, specifically phenylethylamines, are found in many clinically approved agents and drugs of abuse. Structural modifications of simple phenylethylamines like 2-phenylethylamine can lead to pharmacologically significant compounds used in therapy or as drugs of abuse, including hallucinogens and central stimulants (Glennon, 2017).
Antiarrhythmic Agents : Some derivatives of benzylamine, such as 2-(p-methoxyphenylethynyl)benzylamine, have shown notable antiarrhythmic activity in experimental models (Remy, Van Saun, Engelhardt, 1975).
Anesthetics and Neuropharmacology : Arylcycloalkylamines, a class of compounds including certain phenylalkylamines, have been explored for their neuropharmacologic properties and use as general anesthetic agents (Chen, 1969).
Environmental Fate and Disposition : Studies on substituted diphenylamine antioxidants (SDPAs) have revealed their occurrence in wastewater treatment processes, highlighting the environmental fate of these compounds (Lu, Smyth, Peart, De Silva, 2017).
Chemotherapeutic Agents : Research on natural product-derived chemotherapeutic agents has included phenylalkylamines for their potential in drug discovery and development (Lee, 2010).
Material Science : The synthesis and application of polymers like poly(2-diphenylamino-1,4-phenylenevinylene) demonstrate the use of phenylalkylamine derivatives in creating functional materials with properties like redox activity (Takahashi, Kurata, Nishide, Lee, Do, Jin, 2006).
Biotechnological Flavor Production : 2-Phenylethanol and its derivatives, such as 2-phenethyl acetate, are important flavoring agents used in various industries, and their biotechnological production has been a subject of research (Martínez-Avila, Sánchez, Font, Barrena, 2018).
Diabetes and Obesity Treatment : Studies on phentermine and topiramate extended release treatments in subjects with prediabetes and metabolic syndrome have involved the use of phenylalkylamine-based compounds (Garvey, Ryan, Henry, Bohannon, Toplak, Schwiers, Troupin, Day, 2014).
Propriétés
IUPAC Name |
N-(2-phenylethynyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYAGNRAPXMZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate](/img/structure/B7888436.png)

